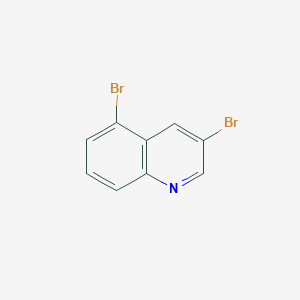

3,5-Dibromoquinoline

概要

説明

3,5-Dibromoquinoline is an organic compound with the molecular formula C9H5Br2N. It is a derivative of quinoline, where two bromine atoms are substituted at the 3rd and 5th positions of the quinoline ring. This compound is known for its significant applications in various fields, including medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dibromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atoms in 3,5-dibromoquinoline are susceptible to nucleophilic displacement under specific conditions.

Methoxylation

Reaction with sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 60°C leads to regioselective substitution, yielding 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline as products .

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where methoxide attacks the electron-deficient carbon adjacent to bromine.

Suzuki Coupling

This compound undergoes sequential Suzuki-Miyaura couplings with aryl boronic acids. The 5-position bromine reacts first due to lower steric hindrance .

| Substrate | Catalyst System | Products | Yield |

|---|---|---|---|

| This compound | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-Bromo-5-arylquinoline | 85–92% |

| 3-Bromo-5-arylquinoline | Pd(dppf)Cl₂, Cs₂CO₃, dioxane | 3,5-Diarylquinoline | 78–84% |

Applications : Used to synthesize complex quinoline derivatives for pharmaceutical intermediates .

Skraup Condensation

This compound can be synthesized via Skraup condensation of 3,5-dibromoaniline with glycerol in concentrated sulfuric acid .

| Reactants | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| 3,5-Dibromoaniline + Glycerol | H₂SO₄, NaNO₂ | 135°C | 5,7-Dibromoquinoline | 87% |

Key Step : Cyclodehydration forms the quinoline ring, with bromine positions retained from the aniline precursor.

Bromine Migration and Elimination

Under acidic conditions, bromine migration may occur during substitution. For example, treatment with HBr can lead to isomerization or elimination products .

| Reaction | Conditions | Major Product |

|---|---|---|

| This compound + HBr | 100°C, 12 h | 3-Bromoquinoline + HBr |

Mechanism : Acid-mediated debromination proceeds via carbocation intermediates, favoring retention of the more stable bromine position.

Biological Activity and Derivatives

This compound derivatives exhibit antifungal activity by disrupting metal ion homeostasis in pathogens . Key modifications include:

科学的研究の応用

Antifungal Activity

Recent studies have highlighted the antifungal properties of 3,5-dibromoquinoline. A notable compound, referred to as 4b , derived from this class, demonstrated broad-spectrum antifungal activity against species such as Candida albicans, Cryptococcus, and Aspergillus. The minimum inhibitory concentration (MIC) for C. albicans was found to be as low as 0.5 μg/mL, significantly outperforming conventional antifungal agents like fluconazole (MIC > 64 μg/mL) .

Synthesis and Chemical Reactions

This compound serves as a key intermediate in various synthetic pathways. Its synthesis typically involves bromination reactions using agents like N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution at the 3rd and 5th positions of the quinoline ring .

Synthetic Routes

The following methods are commonly employed for synthesizing this compound:

- Bromination of Quinoline : Utilizing bromine or NBS in the presence of catalysts such as iron(III) bromide or aluminum bromide.

- One-Pot Double Coupling Reactions : These reactions allow for regioselective synthesis of dibromoquinolines with varying substituents .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as an antiviral agent and other therapeutic applications. Studies suggest that its unique structure may lead to the development of novel drugs targeting various pathogens.

Case Study: Antiviral Potential

Research indicates that derivatives of dibromoquinolines exhibit antiviral properties by inhibiting specific viral enzymes or processes essential for viral replication . Further investigations are ongoing to explore these properties more thoroughly.

Material Science Applications

The stable chemical structure of this compound makes it suitable for applications in material science, particularly in the production of dyes and pigments. Its ability to undergo further chemical modifications enhances its utility in creating specialized materials with desired properties .

作用機序

The mechanism of action of 3,5-Dibromoquinoline involves its interaction with biological molecules. It can inhibit the function of certain enzymes and disrupt cellular processes. For example, it has been shown to interfere with metal ion homeostasis in microbial cells, leading to their death. The compound targets specific pathways involved in cell wall synthesis and DNA replication.

類似化合物との比較

- 3,5-Dibromoindole

- 3,5-Dibromopyridine

- 3,5-Dibromo-4-pyridinamine

Comparison: 3,5-Dibromoquinoline is unique due to its quinoline backbone, which imparts distinct chemical properties compared to other dibromo-substituted heterocycles. Its structure allows for versatile chemical modifications and applications, making it a valuable compound in various fields .

生物活性

3,5-Dibromoquinoline is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the quinoline family, characterized by the presence of two bromine atoms at the 3rd and 5th positions of the quinoline ring. This unique substitution pattern significantly influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Br2N |

| Molecular Weight | 292.96 g/mol |

| Melting Point | 57-59 °C |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various fungal species, particularly those belonging to the genus Candida. A study demonstrated that this compound could effectively disrupt biofilm formation and hyphal development in Candida albicans, a common pathogenic yeast.

The antifungal mechanism of this compound involves interference with metal ion homeostasis within fungal cells. Specifically, it has been observed to inhibit the activity of certain enzymes involved in metal ion transport, which is crucial for fungal growth and virulence. This unique mode of action distinguishes it from conventional antifungal agents.

Table 2: Antifungal Activity Against Candida albicans

| Compound | Minimum Inhibitory Concentration (MIC) | Effect on Hyphal Formation |

|---|---|---|

| This compound | ≤ 0.5 μg/mL | >80% inhibition |

| Fluconazole | >64 μg/mL | Moderate |

Cytotoxicity Profile

In addition to its antifungal properties, studies have evaluated the cytotoxic effects of this compound on mammalian cell lines. The compound was found to be non-toxic to human keratinocytes (HaCaT) up to concentrations of 32 μg/mL and demonstrated a significant safety margin compared to its antifungal activity.

Table 3: Cytotoxicity Data

| Cell Line | Concentration (μg/mL) | Viability (%) |

|---|---|---|

| HaCaT (Keratinocytes) | 32 | >90 |

| HRT-18 (Colonic Epithelial) | 64 | >85 |

| Vero (Kidney Epithelial) | 128 | >90 |

Case Study: Antifungal Efficacy in C. elegans

A significant study utilized Caenorhabditis elegans as a model organism to evaluate the in vivo efficacy of this compound against fluconazole-resistant strains of Candida albicans. The results indicated that treatment with this compound improved survival rates in infected nematodes compared to untreated controls, underscoring its potential as a novel antifungal agent.

Research Implications

The findings from various studies suggest that this compound holds promise as a lead compound for drug development targeting fungal infections. Its unique mechanism of action could pave the way for new therapeutic strategies against resistant fungal pathogens.

特性

IUPAC Name |

3,5-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBADFXOMCWHDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546026 | |

| Record name | 3,5-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101861-59-0 | |

| Record name | 3,5-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。